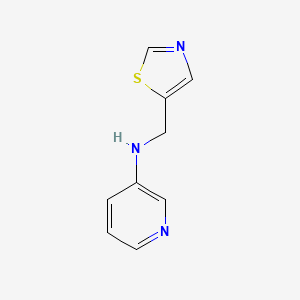

n-(Thiazol-5-ylmethyl)pyridin-3-amine

Description

N-(Thiazol-5-ylmethyl)pyridin-3-amine is a secondary amine compound comprising a pyridine ring substituted at the 3-position with an amine group linked to a thiazole moiety via a methylene bridge. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, contributes to the compound’s electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H9N3S |

|---|---|

Molecular Weight |

191.26 g/mol |

IUPAC Name |

N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine |

InChI |

InChI=1S/C9H9N3S/c1-2-8(4-10-3-1)12-6-9-5-11-7-13-9/h1-5,7,12H,6H2 |

InChI Key |

ZSYFLYKSYWSFKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)NCC2=CN=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Thiazol-5-ylmethyl)pyridin-3-amine typically involves the reaction of a thiazole derivative with a pyridine derivative. One common method is the nucleophilic substitution reaction where a thiazole compound reacts with a pyridine compound under basic conditions. The reaction may involve the use of reagents such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Thiazol-5-ylmethyl)pyridin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

N-(Thiazol-5-ylmethyl)pyridin-3-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(Thiazol-5-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N-(Thiazol-5-ylmethyl)pyridin-3-amine and analogous heterocyclic amines:

Structural and Electronic Differences

- Heterocyclic Core: Replacing thiazole with pyrazole (as in ) removes sulfur, reducing polarizability and hydrogen-bonding capacity.

- Substituent Effects : The ethyl group in N-ethyl-2-(pyridin-3-yl)thiazol-5-amine () adds steric bulk compared to the methylene bridge in the parent compound, possibly affecting binding interactions in biological systems .

- Synthesis Challenges : The 57% yield of N-(4-chloro-dithiazolylidene)pyridin-3-amine (1g) () contrasts with the discontinued status of this compound, implying that chlorinated dithiazoles may offer better synthetic control than thiazolylmethyl derivatives .

Physicochemical and Functional Properties

- Lipophilicity : Ethyl-substituted analogs (e.g., ) likely exhibit higher logP values than the methylene-linked parent compound, impacting membrane permeability .

- Stability : The discontinued status of this compound suggests instability under storage or reaction conditions, whereas tetrazole-containing analogs () may benefit from greater thermodynamic stability due to aromaticity .

Biological Activity

N-(Thiazol-5-ylmethyl)pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiazole ring linked to a pyridine moiety, characterized by the following molecular formula: CHNS. Its molecular weight is approximately 194.26 g/mol. The unique combination of nitrogen and sulfur atoms within its structure contributes to its biological reactivity and potential for therapeutic applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing efficacy in inhibiting growth and proliferation. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

2. Antiviral Properties

Preliminary studies suggest that this compound may possess antiviral activity, potentially inhibiting viral replication through interaction with viral enzymes or host cell receptors. Further investigation is needed to elucidate the specific mechanisms involved.

3. Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has demonstrated inhibitory effects on various cancer cell lines, indicating potential as a chemotherapeutic agent. The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole and pyridine moieties can enhance its cytotoxic effects against specific cancer types .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell survival or microbial metabolism.

- Receptor Modulation : The compound can modulate receptor activity, influencing signaling pathways involved in cell proliferation and apoptosis.

These interactions can lead to significant alterations in cellular behavior, contributing to its therapeutic effects .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methoxy-N-(thiazol-4-ylmethyl)pyridin-3-amine | Contains a methoxy group on pyridine | Enhanced solubility due to methoxy substitution |

| 2-Methoxy-N-(thiazol-5-ylmethyl)pyridin-4-amines | Different substitution pattern on pyridine | Potentially different biological activity |

| 6-Methyl-N-(thiazol-5-ylmethyl)pyridin-3-amines | Methyl group on both rings | Distinct chemical properties due to methyl substitutions |

| 4-[2-(Pyridin-3-y)-1,3-thiazol]-2-amines | Contains a pyrimidine ring | Known inhibitors of specific protein kinases |

The specific substitution pattern of this compound influences its biological activity and chemical reactivity, making it a versatile candidate for further research.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Efficacy : A study demonstrated that this compound exhibited significant cytotoxicity against human glioblastoma U251 cells, with an IC value indicative of potent activity compared to standard chemotherapeutics like cisplatin .

- Antimicrobial Testing : In vitro tests showed that this compound effectively inhibited the growth of multi-drug resistant bacterial strains, suggesting its potential as a novel antimicrobial agent.

- Mechanistic Studies : Research focusing on the mechanism revealed that the compound induces apoptosis in cancer cells through caspase activation pathways, highlighting its role as a pro-apoptotic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.